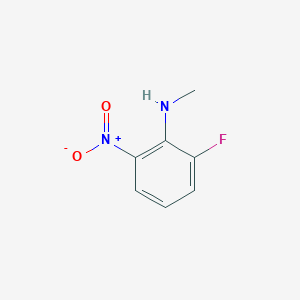

2-fluoro-N-methyl-6-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-fluoro-N-methyl-6-nitroaniline” is a chemical compound with the CAS Number: 182551-18-4 . It has a molecular weight of 170.14 and its IUPAC name is 2-fluoro-N-methyl-6-nitroaniline .

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic aromatic substitution reactions . For instance, the synthetic method of a kind of 2-methyl-3-fluoro-6-nitrobenzoic acid involves a one-step hydrolysis reaction for N-(2-methyl-3-fluorophenyl) ethanamide .

Molecular Structure Analysis

The molecular structure of “2-fluoro-N-methyl-6-nitroaniline” can be represented by the InChI code: 1S/C7H7FN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 .

Physical And Chemical Properties Analysis

“2-fluoro-N-methyl-6-nitroaniline” is a light-yellow to yellow or light-orange to orange to brown powder or crystals . It has a density of 1.361±0.06 g/cm3 and a predicted boiling point of 270.9±30.0 °C .

科学的研究の応用

Dye Intermediates and Other Applications

2-Fluoro-N-Methyl-6-Nitroaniline is not directly mentioned in the available literature. However, its close derivative, 4-Fluoro-3-nitroaniline, is reported to have significant importance in the U.S.A. as a novel dye intermediate. Its potential uses for pharmaceuticals, insecticides, and more dyes might soon be extended (Bil, 2007).

Complex Formation

Studies on complexes of copper(II), nickel(II), and cobalt(II) with 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline indicate the potential for complex formation in related compounds. These complexes were characterized for their infrared and electronic spectra, and magnetic moments (Devoto et al., 1982).

Synthesis Techniques

Research into the synthesis technique of 2-methyl-6-nitroaniline, a compound closely related to 2-Fluoro-N-Methyl-6-Nitroaniline, provides insights into the potential methods for synthesizing such compounds. This research showed that the temperature of the nitration process can be easily controlled, yielding high purity products (Sun Cheng-hui, 2009).

Solubility and Thermodynamics

The solubility of 2-methyl-6-nitroaniline in various solvent mixtures and its thermodynamic modeling provides a basis for understanding the solubility behavior of related compounds like 2-Fluoro-N-Methyl-6-Nitroaniline. Such research is vital for practical processes in production and purification (Cong et al., 2017).

作用機序

Target of Action

Nitroanilines, in general, are known to interact with various biological targets depending on their specific structure and functional groups .

Mode of Action

Nitroanilines are known to undergo various reactions such as nucleophilic substitution and reduction . The presence of the nitro group in the 2-fluoro-N-methyl-6-nitroaniline molecule could potentially make it a substrate for these reactions .

Biochemical Pathways

For instance, they can undergo nitration, reduction, and other reactions that can lead to the formation of various downstream products .

Pharmacokinetics

It’s suggested that the compound should be stored in a dark place, sealed, and dry, indicating that it might be sensitive to light and moisture .

Result of Action

Nitroanilines can undergo various reactions that can lead to the formation of different products, which can have various effects at the molecular and cellular level .

Action Environment

The action of 2-fluoro-N-methyl-6-nitroaniline can be influenced by various environmental factors. For instance, the presence of light and moisture can potentially affect the stability of the compound . Furthermore, the pH and temperature of the environment can also influence the reactivity of the compound.

Safety and Hazards

This compound is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-fluoro-N-methyl-6-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXFKUQRBSITJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-methyl-6-nitroaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691349.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2691357.png)

![10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2691362.png)